

Application Note: ^1H and ^{13}C NMR Characterization of 4-Penten-2-one

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Compound of Interest

Compound Name: 4-Penten-2-one

Cat. No.: B1216878

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Penten-2-one, also known as allyl methyl ketone, is a valuable unsaturated ketone used in organic synthesis and as a flavoring agent. Its structure, featuring both a carbonyl group and a terminal alkene, provides multiple reactive sites for chemical modifications. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of **4-penten-2-one**. This document provides a comprehensive guide to its characterization using ^1H and ^{13}C NMR, including predicted spectral data and detailed experimental protocols.

Molecular Structure

For clarity in the assignment of NMR signals, the protons and carbons in **4-penten-2-one** are numbered as shown below.

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Caption: Molecular structure of **4-Penten-2-one** with numbering for NMR assignments.

Predicted NMR Data

The following tables summarize the predicted ^1H NMR spectral data and estimated ^{13}C NMR data for **4-penten-2-one** in a typical deuterated solvent like Chloroform-d (CDCl_3). Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard ($\delta = 0.00$ ppm).

^1H NMR Spectral Data (Predicted)

Proton Label	Assignment	Predicted Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J) in Hz	Integration
H_α	$-\text{CH}_3$	~2.15	s (singlet)	-	3H
H_x	$-\text{CH}_2-$	~3.16	dt (doublet of triplets)	$\text{J}_{xy} \approx 7.0$ Hz, $\text{J}_{xa} \approx 1.5$ Hz	2H
H_y	$=\text{CH}-$	~5.88	ddt (doublet of doublets of triplets)	$\text{J}_{ye}(\text{trans}) \approx 17.1$ Hz, $\text{J}_{ya}(\text{cis}) \approx 10.2$ Hz, $\text{J}_{yx} \approx 7.0$ Hz	1H
H_e	$=\text{CH}_2(\text{trans})$	~5.12	ddt (doublet of doublets of triplets)	$\text{J}_{ye}(\text{trans}) \approx 17.1$ Hz, $\text{J}_{ea}(\text{gem}) \approx 1.5$ Hz, $\text{J}_{xe} \approx 1.5$ Hz	1H
H_a	$=\text{CH}_2(\text{cis})$	~5.08	ddt (doublet of doublets of triplets)	$\text{J}_{ya}(\text{cis}) \approx 10.2$ Hz, $\text{J}_{ea}(\text{gem}) \approx 1.5$ Hz, $\text{J}_{xa} \approx 1.5$ Hz	1H

Note: Predicted data is based on computational models and may vary slightly from experimental values.[\[1\]](#)[\[2\]](#) Coupling constants are typical values for similar structures.

¹³C NMR Spectral Data (Estimated)

Carbon Label	Assignment	Estimated Chemical Shift (δ ppm)
C1	CH ₃	25 - 35
C2	C=O	205 - 215
C3	-CH ₂ -	45 - 55
C4	=CH-	130 - 138
C5	=CH ₂	115 - 125

Note: Estimated values are based on typical chemical shift ranges for ketones and alkenes.[\[3\]](#)

Experimental Protocols

Accurate and high-quality NMR data acquisition relies on meticulous sample preparation and appropriate instrument parameter settings.

1. Sample Preparation

A properly prepared sample is crucial for obtaining a high-resolution NMR spectrum.

- Sample Quantity:
 - For ¹H NMR, use approximately 5-25 mg of **4-penten-2-one**.
 - For ¹³C NMR, a higher concentration is needed; use 50-100 mg of the compound to achieve a good signal-to-noise ratio in a reasonable time frame.
- Solvent Selection:
 - Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing properties for a wide range of organic compounds.

- The typical volume of solvent required for a standard 5 mm NMR tube is 0.6 to 0.7 mL.
- Procedure:
 - Weigh the desired amount of **4-penten-2-one** into a clean, dry vial.
 - Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl_3) to the vial.
 - Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm). Alternatively, the residual solvent signal can be used for calibration (e.g., CDCl_3 at $\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).
 - Gently swirl the vial to ensure the sample is fully dissolved.
 - If any solid particles are present, the solution must be filtered to prevent distortion of the magnetic field homogeneity, which can cause broad spectral lines. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube securely and label it clearly.

2. NMR Data Acquisition

The following are typical parameters for acquiring ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer.

^1H NMR Spectroscopy Protocol:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Optimize the magnetic field homogeneity by shimming the sample.
- Set the following acquisition parameters:
 - Pulse Angle: 30-45°
 - Acquisition Time (AQ): 2-4 seconds

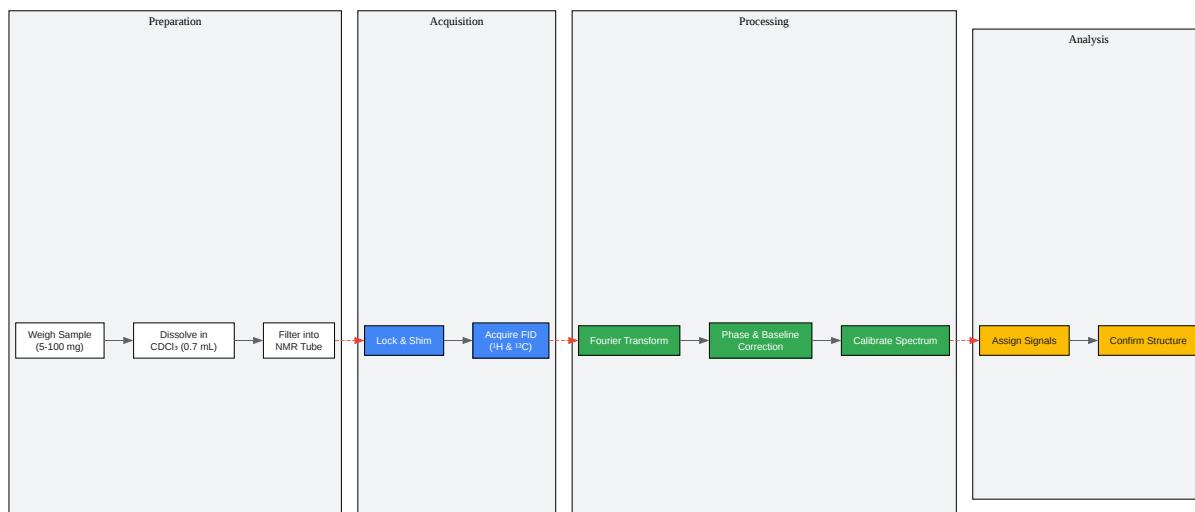
- Relaxation Delay (D1): 1-2 seconds
- Number of Scans (NS): 8-16 scans are typically sufficient.
- Acquire the Free Induction Decay (FID).
- Process the data by applying a Fourier transform, phasing the spectrum, and performing a baseline correction.
- Calibrate the chemical shift axis using the TMS or residual solvent signal.
- Integrate the peaks and analyze the multiplicities and coupling constants.

¹³C NMR Spectroscopy Protocol:

- Use the same prepared sample or a more concentrated one.
- Lock and shim the spectrometer as done for the ¹H experiment.
- Set the following acquisition parameters for a proton-decoupled experiment:
 - Pulse Angle: 30-45°
 - Acquisition Time (AQ): 1-2 seconds
 - Relaxation Delay (D1): 2-5 seconds
 - Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 256 to 1024 or more, depending on the sample concentration.
- Acquire the FID.
- Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction).
- Calibrate the chemical shift axis using the TMS or residual solvent signal (e.g., CDCl₃ at δ = 77.16 ppm).

NMR Experimental and Data Analysis Workflow

The logical flow from sample preparation to final spectral analysis is a critical process for accurate structural determination.



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Caption: Workflow for NMR characterization of **4-Penten-2-one**.

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References

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